molecular formula C8H7FN2 B3094758 6-Fluoro-2-methylimidazo[1,2-a]pyridine CAS No. 1260679-51-3

6-Fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B3094758
CAS No.: 1260679-51-3
M. Wt: 150.15 g/mol
InChI Key: WONXJLGGXFXNFQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a fluorine atom at the 6th position and a methyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine typically involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Solid support catalysts such as aluminum oxide (Al₂O₃) and titanium tetrachloride (TiCl₄) have also been used to facilitate these reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, are likely to be applied to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups .

Comparison with Similar Compounds

6-Fluoro-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

6-fluoro-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONXJLGGXFXNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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